molecular formula C36H24F2N4S2 B12386770 Pim-1 kinase inhibitor 9

Pim-1 kinase inhibitor 9

Cat. No.: B12386770
M. Wt: 614.7 g/mol
InChI Key: RYJKFWATYGECNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pim-1 kinase inhibitor 9 is a compound designed to inhibit the activity of Pim-1 kinase, a serine/threonine kinase involved in various cellular processes such as cell growth, proliferation, and survival. Pim-1 kinase is implicated in several types of cancers, including leukemia and prostate cancer . The inhibition of Pim-1 kinase is a promising therapeutic strategy for treating these malignancies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pim-1 kinase inhibitor 9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically includes:

Chemical Reactions Analysis

Types of Reactions

Pim-1 kinase inhibitor 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity .

Scientific Research Applications

Mechanism of Action

Pim-1 kinase inhibitor 9 exerts its effects by binding to the ATP-binding site of Pim-1 kinase, thereby preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes, including:

Comparison with Similar Compounds

Pim-1 kinase inhibitor 9 is compared with other similar compounds to highlight its uniqueness:

These comparisons help in understanding the advantages and limitations of this compound in terms of potency, selectivity, and therapeutic potential.

Properties

Molecular Formula

C36H24F2N4S2

Molecular Weight

614.7 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-[3-[4-(4-fluorophenyl)-2-phenylimino-1,3-thiazol-3-yl]phenyl]-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C36H24F2N4S2/c37-27-18-14-25(15-19-27)33-23-43-35(39-29-8-3-1-4-9-29)41(33)31-12-7-13-32(22-31)42-34(26-16-20-28(38)21-17-26)24-44-36(42)40-30-10-5-2-6-11-30/h1-24H

InChI Key

RYJKFWATYGECNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)N5C(=CSC5=NC6=CC=CC=C6)C7=CC=C(C=C7)F

Origin of Product

United States

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